1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
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Overview
Description
1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a pyridine ring. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine typically involves the reaction of 1,3-dimethyl-3,6-dihydro-2H-pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure but with a pyrazole ring instead of a pyridine ring.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a benzamide group instead of a pyridine ring.
Uniqueness
1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine is unique due to its combination of a pyridine ring and a boronic ester group. This structure provides it with distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H24BNO2 |
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Molecular Weight |
237.15 g/mol |
IUPAC Name |
1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H24BNO2/c1-10-9-15(6)8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7,10H,8-9H2,1-6H3 |
InChI Key |
YMFPUISMSBPVFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2C)C |
Origin of Product |
United States |
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